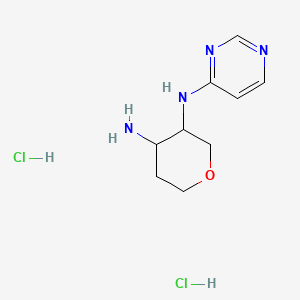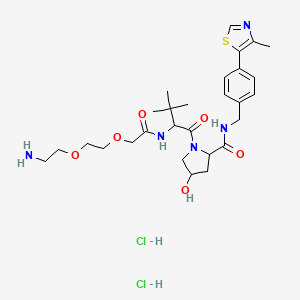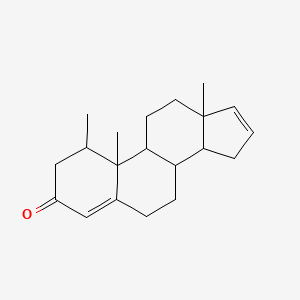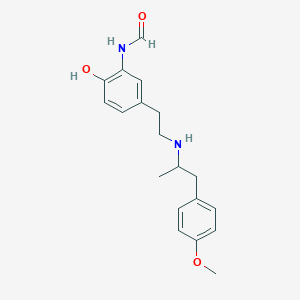
Hyperxanthone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hyperxanthone is a naturally occurring compound belonging to the xanthone family. Xanthones are a class of oxygenated heterocyclic compounds known for their diverse biological activities. This compound is characterized by its unique molecular structure, which includes a dibenzo-γ-pyrone scaffold. This compound is found in various plant species, particularly in the Hypericum genus, and has garnered significant attention due to its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of hyperxanthone can be achieved through several methods. One common approach involves the use of the classical Grover, Shah, and Shah reaction, which employs polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones in better yield and with shorter reaction times . Additionally, microwave heating has been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ytterbium, palladium, ruthenium, and copper has been explored to improve the efficiency of the synthesis . These methods are designed to be scalable and cost-effective, making them suitable for commercial production.
化学反応の分析
Types of Reactions: Hyperxanthone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve the use of halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various this compound derivatives with altered functional groups, which can exhibit different biological activities.
科学的研究の応用
Chemistry: Hyperxanthone and its derivatives are used as building blocks in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications .
Biology: In biological research, this compound is investigated for its antioxidant, anti-inflammatory, and antimicrobial properties. It has shown promise in inhibiting the growth of certain bacteria and fungi .
Medicine: this compound is being explored for its potential therapeutic effects, including anti-cancer, anti-diabetic, and neuroprotective activities. Its ability to modulate various biological pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of natural products and cosmetics due to its antioxidant properties .
作用機序
The mechanism of action of hyperxanthone involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling molecules. For example, this compound has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species . This inhibition reduces oxidative stress and inflammation, contributing to its therapeutic effects.
類似化合物との比較
Hyperxanthone is unique among xanthones due to its specific molecular structure and biological activities. Similar compounds include:
Norathyriol: Known for its anti-inflammatory and anti-cancer properties.
Mangiferin: Exhibits antioxidant and anti-diabetic activities.
Garcinia xanthones: Found in Garcinia species, these compounds have shown potential in treating various diseases.
Compared to these compounds, this compound stands out for its broad spectrum of biological activities and its potential for therapeutic applications.
特性
分子式 |
C18H14O5 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
5,9-dihydroxy-3,3-dimethylpyrano[3,2-a]xanthen-12-one |
InChI |
InChI=1S/C18H14O5/c1-18(2)6-5-11-15-14(8-12(20)17(11)23-18)22-13-7-9(19)3-4-10(13)16(15)21/h3-8,19-20H,1-2H3 |
InChIキー |
GQAYMLKLFVVQQH-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC2=C(O1)C(=CC3=C2C(=O)C4=C(O3)C=C(C=C4)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)
![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)

![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)

![2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12302266.png)



![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)

![(8,9-dihydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl) acetate](/img/structure/B12302279.png)
